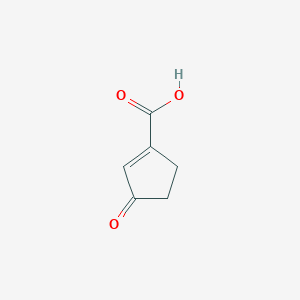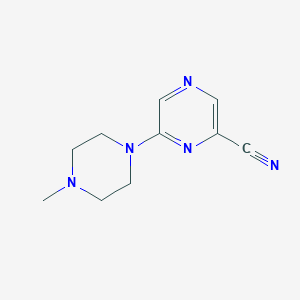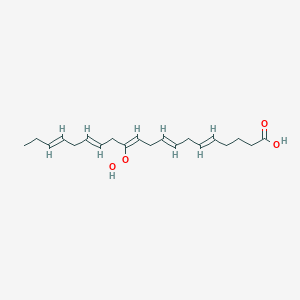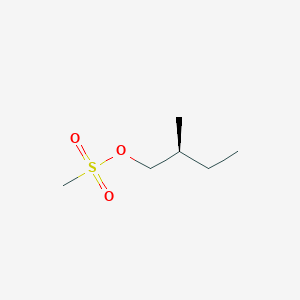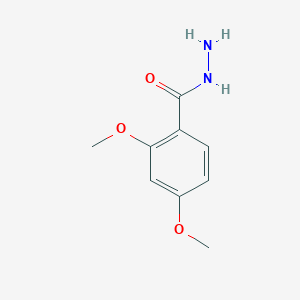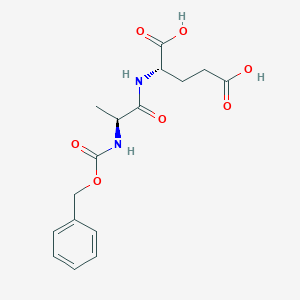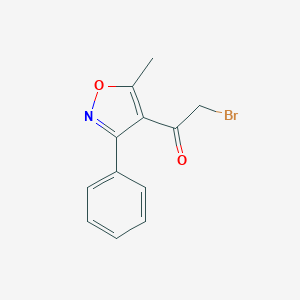
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazol-5(4H)-ones, including compounds similar to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, has been explored through various methods. A notable approach involves a three-component, NBS-promoted synthesis combining aromatic aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds under mild conditions. This method is highlighted for its efficiency, simplicity, and the high yields of isoxazol-5(4H)-one derivatives it produces (Kiyani et al., 2015).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, has been extensively studied using techniques such as density functional theory (DFT). DFT calculations can accurately predict geometrical properties, vibrational wavenumbers, and provide insights into the electronic properties, including HOMO and LUMO energies. Such analyses also extend to molecular electrostatic potential maps (MEP) to predict reactive sites and reactivity descriptors (Kiyani et al., 2015).
Chemical Reactions and Properties
Isoxazole compounds engage in a variety of chemical reactions, contributing to their versatile chemical properties. These reactions include electrophilic substitutions, nucleophilic additions, and cycloadditions. The presence of the bromoacetyl group in 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole offers additional reactivity, facilitating further functionalization through nucleophilic substitution reactions. The reactivity and stability of such molecules have been assessed through NBO analysis and thermogravimetric analysis (TGA), providing valuable information on their thermal stability and electronic properties (Kiyani et al., 2015).
Physical Properties Analysis
The physical properties of isoxazole derivatives, including solubility, melting point, and boiling point, are crucial for their application in various fields. The crystal structure of related compounds, determined through X-ray crystallography, reveals information on molecular geometry, hydrogen bonding, and packing in the solid state, impacting the compound's physical properties. These properties are essential for designing compounds with desired solubility and stability profiles for potential applications (Fun et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial and Antifungal Agents
Research has demonstrated the synthesis of new N-phenylpyrazole derivatives using precursors structurally similar to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole. These compounds exhibited potent antimicrobial activities, particularly against pathogenic yeast and moulds, suggesting the potential of the bromoacetyl moiety in developing new therapeutic agents against fungal infections (Farag et al., 2008).
Photochemical Studies
The photochemistry of phenyl substituted isoxazoles has been explored, revealing insights into phototransposition processes. Although not directly mentioning 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, the study on similar isoxazoles contributes to the understanding of photochemical behaviors, which could be relevant in designing light-sensitive materials or studying molecular dynamics (Pavlik et al., 2005).
Development of COX-1 Inhibitors
The synthesis of 3,4-diarylisoxazoles aimed at improving COX-1 selectivity and antiplatelet efficacy has been reported. This research indicates the potential of isoxazole derivatives in medicinal chemistry, particularly in the development of selective inhibitors for therapeutic purposes (Vitale et al., 2013).
Antioxidant Activity Exploration
Some new thiazolyl–pyrazolone derivatives have been synthesized and evaluated for their antioxidant activity. The study showcases the potential of compounds with the bromoacetyl moiety, similar to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, in contributing to antioxidant research, highlighting their relevance in understanding oxidative stress and developing antioxidant therapies (Gaffer et al., 2017).
Anticancer and Antimicrobial Compound Synthesis
A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids have been synthesized, showing significant anticancer activity. This research underlines the importance of bromoacetyl derivatives in synthesizing compounds with potential anticancer or antimicrobial applications, suggesting a possible area of application for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (Bolakatti et al., 2020).
Eigenschaften
IUPAC Name |
2-bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)12(14-16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOOGOQWNSWJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370775 | |
| Record name | 2-Bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104777-39-1 | |
| Record name | 2-Bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









